7-Oxoazepane-4-carboxylic acid
Overview
Description
7-Oxoazepane-4-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . This compound is characterized by a seven-membered ring containing a ketone group and a carboxylic acid group, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxoazepane-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diacid chloride can lead to the formation of the azepane ring, followed by oxidation to introduce the ketone group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Oxoazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate esterification or amidation.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
7-Oxoazepane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-oxoazepane-4-carboxylic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
7-Oxooxepane-4-carboxylic acid: Similar structure but with a six-membered ring.
7-Aminodesacetoxycephalosporanic acid: Contains an amino group and is used in antibiotic synthesis.
Uniqueness: 7-Oxoazepane-4-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interactions with biological targets .
Properties
IUPAC Name |
7-oxoazepane-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-2-1-5(7(10)11)3-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVZDIXAGVZLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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